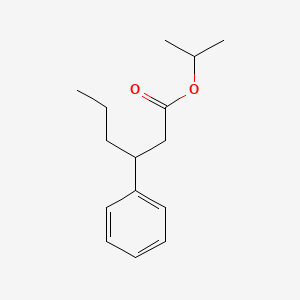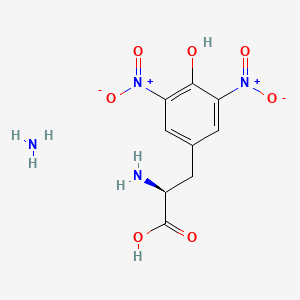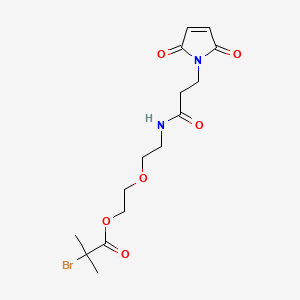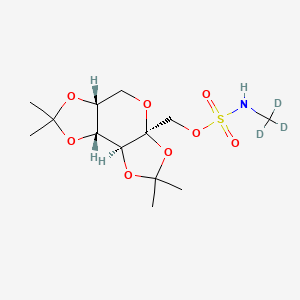![molecular formula C19H12F3N3O B13852610 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the imidazole group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products .
Aplicaciones Científicas De Investigación
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the quinoline core can intercalate with DNA or interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole-quinoline derivatives, such as:
- 6-Imidazol-1-yl-2-phenylquinoline
- 6-Imidazol-1-yl-2-[4-(methoxy)phenyl]quinoline
- 6-Imidazol-1-yl-2-[4-(fluoromethoxy)phenyl]quinoline .
Uniqueness
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H12F3N3O |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
6-imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)26-16-5-1-13(2-6-16)17-7-3-14-11-15(4-8-18(14)24-17)25-10-9-23-12-25/h1-12H |
Clave InChI |
GDUPUADAFLITQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
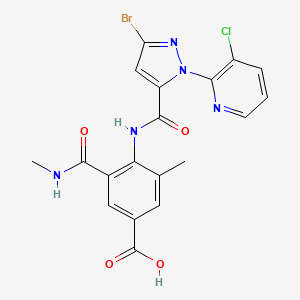
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
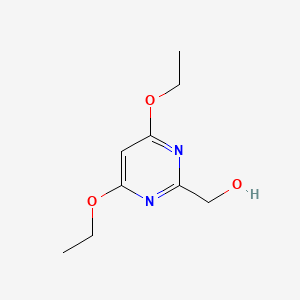
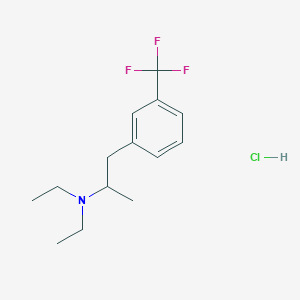
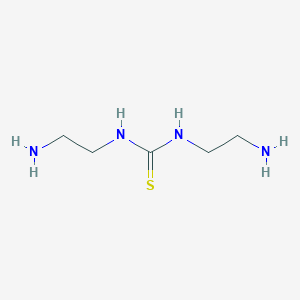
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
